molecular formula C24H23NO4 B13145248 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)aceticacid

2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)aceticacid

Cat. No.: B13145248
M. Wt: 389.4 g/mol
InChI Key: KJFYZRCQZVAIGR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-2-(2-((4-hydroxyquinolin-2-yl)methoxy)phenyl)acetic acid: A reduced form of the compound with similar properties.

    2-Cyclopentyl-2-(2-((4-carboxyquinolin-2-yl)methoxy)phenyl)acetic acid: An oxidized form with potential differences in biological activity.

    2-Cyclopentyl-2-(2-((4-methoxyquinolin-2-yl)methoxy)phenyl)acetic acid: A derivative with a methoxy group instead of a formyl group.

Uniqueness

The uniqueness of 2-Cyclopentyl-2-(2-((4-formylquinolin-2-yl)methoxy)phenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

2-cyclopentyl-2-[2-[(4-formylquinolin-2-yl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C24H23NO4/c26-14-17-13-18(25-21-11-5-3-9-19(17)21)15-29-22-12-6-4-10-20(22)23(24(27)28)16-7-1-2-8-16/h3-6,9-14,16,23H,1-2,7-8,15H2,(H,27,28)

InChI Key

KJFYZRCQZVAIGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2OCC3=NC4=CC=CC=C4C(=C3)C=O)C(=O)O

Origin of Product

United States

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